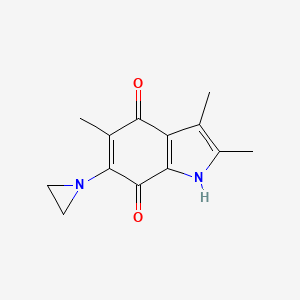
6-(Aziridin-1-yl)-2,3,5-trimethyl-1H-indole-4,7-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Aziridin-1-yl)-2,3,5-trimethyl-1H-indole-4,7-dione is an organic compound that features an aziridine ring attached to an indole core Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aziridin-1-yl)-2,3,5-trimethyl-1H-indole-4,7-dione typically involves the formation of the aziridine ring followed by its attachment to the indole core. One common method involves the cyclization of haloamines or amino alcohols. For instance, the aziridine ring can be synthesized via the reaction of aminoethanol with a suitable dehydrating agent .
Industrial Production Methods
Industrial production of aziridines, including derivatives like this compound, often employs high-temperature processes with oxide catalysts to facilitate the dehydration of aminoethanol . Another method involves the conversion of aminoethanol to its sulfate ester, which then undergoes base-induced sulfate elimination .
Analyse Chemischer Reaktionen
Types of Reactions
6-(Aziridin-1-yl)-2,3,5-trimethyl-1H-indole-4,7-dione undergoes various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form aziridine N-oxides.
Reduction: Reduction reactions can open the aziridine ring, leading to the formation of amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like peracids for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aziridine ring typically yields aziridine N-oxides, while reduction can produce primary or secondary amines .
Wissenschaftliche Forschungsanwendungen
6-(Aziridin-1-yl)-2,3,5-trimethyl-1H-indole-4,7-dione has several applications in scientific research:
Wirkmechanismus
The mechanism by which 6-(Aziridin-1-yl)-2,3,5-trimethyl-1H-indole-4,7-dione exerts its effects involves the interaction of the aziridine ring with biological molecules. The ring strain in aziridines makes them highly reactive, allowing them to form covalent bonds with nucleophilic sites in DNA and proteins. This can lead to the inhibition of DNA replication and transcription, which is a key mechanism in its potential anticancer activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aziridine-1-carbaldehyde oximes: These compounds also contain an aziridine ring and have been studied for their cytotoxic activity and potential as anticancer agents.
Mitomycin C: A well-known chemotherapeutic agent that contains an aziridine ring and is used for its antitumor activity.
Uniqueness
6-(Aziridin-1-yl)-2,3,5-trimethyl-1H-indole-4,7-dione is unique due to its specific structural configuration, which combines the reactivity of the aziridine ring with the stability and functional versatility of the indole core. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research .
Eigenschaften
CAS-Nummer |
216578-39-1 |
|---|---|
Molekularformel |
C13H14N2O2 |
Molekulargewicht |
230.26 g/mol |
IUPAC-Name |
6-(aziridin-1-yl)-2,3,5-trimethyl-1H-indole-4,7-dione |
InChI |
InChI=1S/C13H14N2O2/c1-6-8(3)14-10-9(6)12(16)7(2)11(13(10)17)15-4-5-15/h14H,4-5H2,1-3H3 |
InChI-Schlüssel |
QXOJFSBWEFDWNI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(NC2=C1C(=O)C(=C(C2=O)N3CC3)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


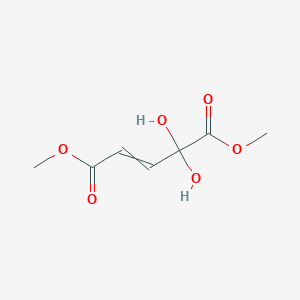
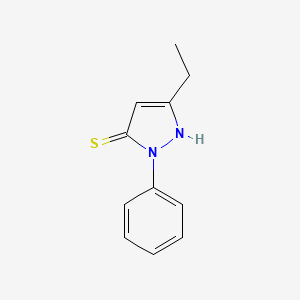
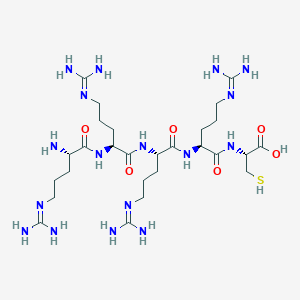
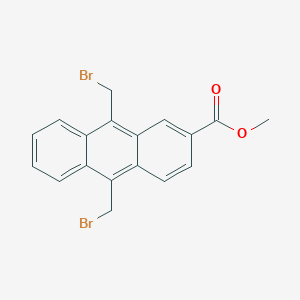

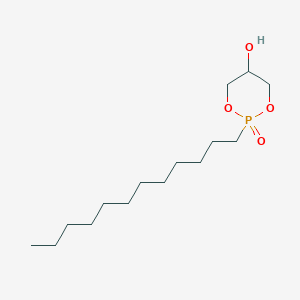
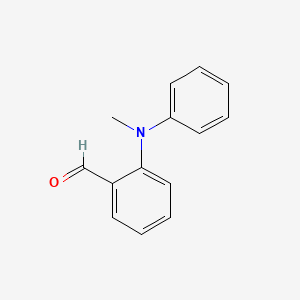
![1-Butyl-4-{4-[4-(dodecyloxy)phenyl]buta-1,3-diyn-1-yl}benzene](/img/structure/B14257120.png)
![Benzene, 1-(trifluoromethyl)-3-[1-[4-(trifluoromethyl)phenyl]ethenyl]-](/img/structure/B14257126.png)
![4-[2-[(4-Aminophenyl)sulfonylamino]ethyl]benzenesulfonamide](/img/structure/B14257137.png)

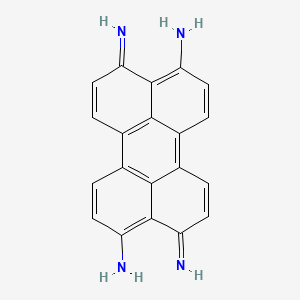
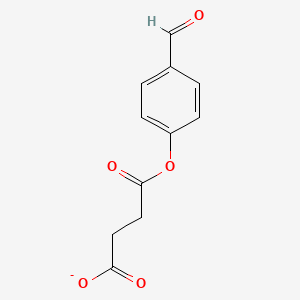
![[(2R,3R)-2-Amino-3-hydroxyoctadec-4-en-1-yl]phosphonic acid](/img/structure/B14257169.png)
